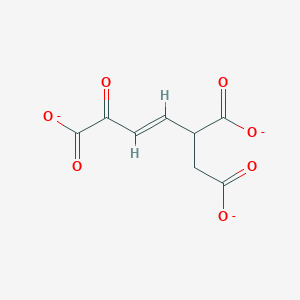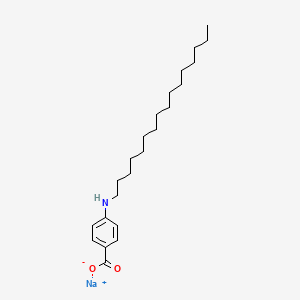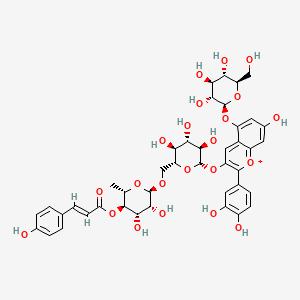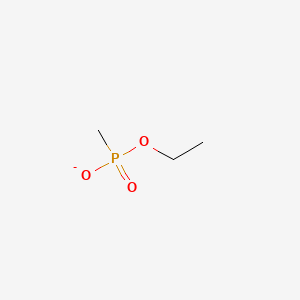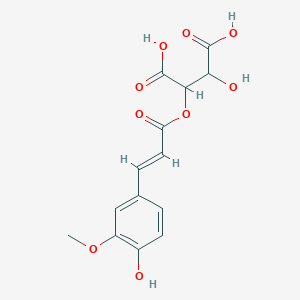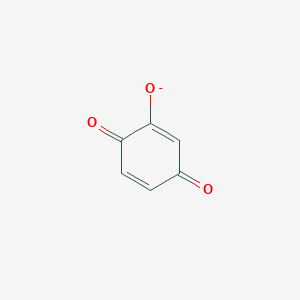
3,6-Dioxocyclohexa-1,4-dien-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dioxocyclohexa-1,4-dien-1-olate is conjugate base of 2-hydroxy-1,4-benzoquinone It is a conjugate base of a 2-hydroxy-1,4-benzoquinone.
Scientific Research Applications
Synthesis and Characterization
3,6-Dioxocyclohexa-1,4-dien-1-olate, a cross-conjugated quinoid betaine, demonstrates high reactivity towards nucleophiles due to its cross-conjugated character. It is used in the synthesis of various compounds like tetraoxygenated terephthalates, where it shows unique reactivity patterns in different chemical environments (Hintermann, Altmann, Naumov, & Suzuki, 2017).
Crystallography and Structural Analysis
In crystallography, 3,6-Dioxocyclohexa-1,4-dien-1-olate is used to study molecular interactions and crystal packing. For instance, in complexes with pyridinium compounds, it forms specific hydrogen bond patterns, influencing the molecular arrangement in the crystal (Gotoh & Ishida, 2012).
Electron Acceptance and Redox Properties
This compound is characterized as a strong electron acceptor, making it significant in redox reactions. Its ability to dissolve in certain solvents to give colored solutions highlights its potential in colorimetric analyses and redox chemistry (Hammond, 1971).
Coordination Chemistry and Polymer Formation
In coordination chemistry, it acts as a bridging ligand in the formation of coordination polymers, which have potential applications in material science and catalysis (Tanaka, Himegi, Ohishi, Fuyuhiro, & Kawata, 2014).
Electochemical Applications
3,6-Dioxocyclohexa-1,4-dien-1-olate derivatives have been used in modifying oligonucleotides for electrochemical detection on Au electrodes, indicating its utility in bioanalytical chemistry and sensor technologies (Shundrin, Irtegova, Vasilieva, & Khalfina, 2016).
properties
Product Name |
3,6-Dioxocyclohexa-1,4-dien-1-olate |
|---|---|
Molecular Formula |
C6H3O3- |
Molecular Weight |
123.09 g/mol |
IUPAC Name |
3,6-dioxocyclohexa-1,4-dien-1-olate |
InChI |
InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/p-1 |
InChI Key |
GPLIMIJPIZGPIF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



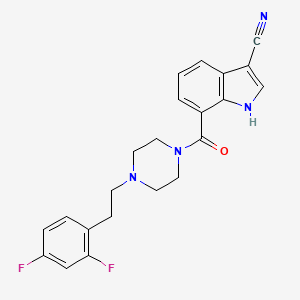
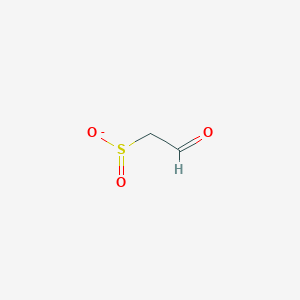
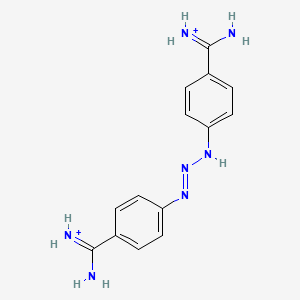
![(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione](/img/structure/B1262201.png)
![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)
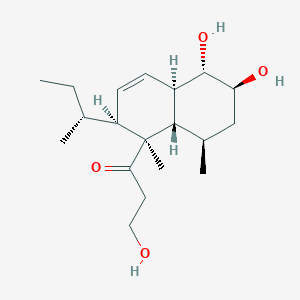
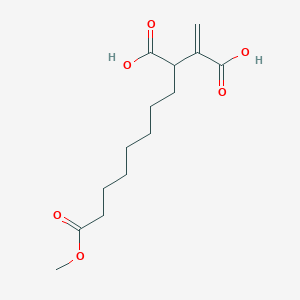
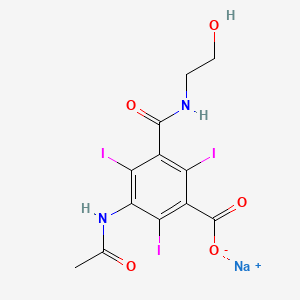
![(3E)-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B1262209.png)
